2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

Vue d'ensemble

Description

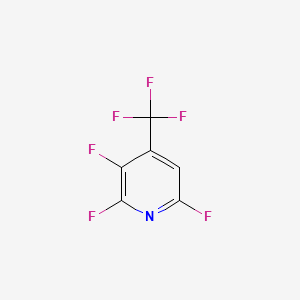

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is an organofluorine compound with the molecular formula C6HF6N It is characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2). Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final compound is typically purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the pyridine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while electrophilic substitution with bromine can produce brominated pyridine compounds.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Fluorinated Compounds

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of more complex fluorinated compounds. The presence of trifluoromethyl groups allows for unique chemical transformations that are not possible with less fluorinated analogs. This compound can be utilized in reactions such as nucleophilic activation to introduce trifluoromethyl groups at specific positions on pyridine rings .

Catalytic Applications

The compound acts as a catalytic ligand in various reactions, including regioselective preparations of other compounds through oxidative coupling methods. Its fluorinated nature often leads to improved selectivity and yields in synthetic processes.

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit promising biological activities. These compounds are being explored for their potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties . Some derivatives have shown activity against various biological targets, indicating their potential as therapeutic agents .

Agrochemical Uses

The compound's derivatives are also significant in the agrochemical sector. For instance, fluorinated pyridines have been used to develop effective pesticides and fungicides. The unique properties imparted by the trifluoromethyl group enhance efficacy against pests compared to traditional compounds . Fluazinam, a notable fungicide derived from trifluoromethylpyridine structures, demonstrates higher fungicidal activity than its non-fluorinated counterparts .

Industrial Applications

Advanced Materials Development

In industrial applications, this compound is utilized in the development of advanced materials that possess high thermal stability and resistance to chemical degradation. These properties make it suitable for applications in electronics and materials science.

Case Study: Synthesis of Agrochemicals

A comprehensive study highlighted the synthesis pathways for various agrochemicals using this compound as an intermediate. The synthesis involves chlorination followed by fluorination processes that yield high-demand products like 2,3-dichloro-5-(trifluoromethyl)pyridine .

Recent studies have documented several derivatives of this compound that are currently undergoing clinical trials for their potential therapeutic effects. These include candidates targeting specific receptors involved in diseases like schizophrenia and other neurological disorders .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex fluorinated compounds; catalytic applications | Nucleophilic activation reactions |

| Biological Activity | Potential drug development; interactions with biological targets | Clinical trial candidates targeting neurological diseases |

| Agrochemical Development | Effective pesticides and fungicides | Fluazinam and other agrochemical products |

| Industrial Materials | Development of materials with high thermal stability | Electronics and specialized coatings |

Mécanisme D'action

The mechanism of action of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability.

Comparaison Avec Des Composés Similaires

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:

- 2-Fluoro-4-(trifluoromethyl)pyridine

- 2,6-Difluoro-4-(trifluoromethyl)pyridine

- 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine

These compounds share similar structural features but differ in the number and position of fluorine atoms on the pyridine ring. The unique arrangement of fluorine atoms in this compound imparts distinct chemical properties, such as increased electron-withdrawing effects and altered reactivity patterns, making it a valuable compound for specific applications.

Activité Biologique

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is a compound belonging to the class of trifluoromethyl-substituted pyridines, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound's unique structure features multiple fluorine atoms, which significantly influence its chemical behavior and biological interactions. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making these compounds particularly useful in pharmaceutical applications.

Antimicrobial Activity

Research has demonstrated that trifluoromethyl-substituted pyridines exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis and other pathogens. A study reported that certain trifluoromethyl pyrimidinones exhibited low cytotoxicity while maintaining significant antimicrobial properties, with a minimum inhibitory concentration (MIC) as low as 4.9 μM against specific bacterial strains .

Antifungal Activity

Trifluoromethyl-pyridine derivatives have been noted for their antifungal properties. Specifically, a derivative of this compound showed higher fungicidal activity compared to chlorine-substituted analogs. This enhanced activity is attributed to the electron-withdrawing nature of the trifluoromethyl groups, which can interfere with fungal respiration mechanisms .

Antiviral Activity

The compound has potential applications in antiviral therapies. For example, the broader class of trifluoromethyl-containing compounds includes successful antiviral agents such as tipranavir, which inhibits HIV protease . Ongoing research is exploring additional derivatives for their efficacy against various viral infections.

Study on Antitubercular Activity

In a systematic screening of trifluoromethyl pyrimidinone compounds against M. tuberculosis, several candidates were identified with promising activity profiles. The study highlighted that while some compounds exhibited significant bactericidal effects, they also posed challenges regarding selectivity and cytotoxicity towards human cells .

Synthesis and Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substitution patterns on the pyridine ring significantly impact biological activity. For instance, modifications at specific positions can either enhance or diminish antimicrobial efficacy. This insight is crucial for the rational design of new derivatives with improved therapeutic profiles .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

2,3,6-trifluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF6N/c7-3-1-2(6(10,11)12)4(8)5(9)13-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODFHNWFNCGXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382336 | |

| Record name | 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84940-46-5 | |

| Record name | 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluoro-4-(Trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.